(2-Ethyl-4,5-dimethylfuran-3-yl)methanol

Catalog No.
S13824311
CAS No.
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Ethyl-4,5-dimethylfuran-3-yl)methanol

Product Name

(2-Ethyl-4,5-dimethylfuran-3-yl)methanol

IUPAC Name

(2-ethyl-4,5-dimethylfuran-3-yl)methanol

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c1-4-9-8(5-10)6(2)7(3)11-9/h10H,4-5H2,1-3H3

InChI Key

CTMDDNXVUIAJIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(O1)C)C)CO

(2-Ethyl-4,5-dimethylfuran-3-yl)methanol is a complex organic compound characterized by its furan ring structure, which includes ethyl and dimethyl substituents. The molecular formula for this compound is C10H14OC_{10}H_{14}O, indicating it contains ten carbon atoms, fourteen hydrogen atoms, and one oxygen atom. The furan moiety contributes to its unique chemical properties, making it of interest in various chemical and biological applications.

Typical of alcohols and furans. Key reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
  • Esterification: Reaction with carboxylic acids can yield esters, which are important in creating fragrances and flavors.
  • Condensation Reactions: It can undergo dehydration to form ethers or other cyclic compounds under acidic conditions.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that compounds related to (2-Ethyl-4,5-dimethylfuran-3-yl)methanol exhibit various biological activities. For instance, derivatives of furan compounds have shown potential antimicrobial and anti-inflammatory properties. Specific studies on similar structures suggest that they may also possess antioxidant activities, which could be beneficial in pharmaceutical applications.

Several synthetic pathways exist for producing (2-Ethyl-4,5-dimethylfuran-3-yl)methanol:

  • Furan Synthesis: Starting from simple furan precursors through cyclization reactions involving appropriate aldehydes or ketones.
  • Alkylation: Utilizing alkyl halides to introduce ethyl and methyl groups onto the furan ring.
  • Reduction: Reducing corresponding ketones or aldehydes using reducing agents like sodium borohydride to obtain the alcohol form.

These methods allow for the controlled synthesis of the compound with varying yields depending on the conditions employed.

(2-Ethyl-4,5-dimethylfuran-3-yl)methanol has potential applications across various fields:

  • Flavoring Agents: Its pleasant aroma makes it suitable for use in food flavorings and fragrances.
  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Chemical Intermediates: It can be utilized in synthesizing more complex organic molecules in industrial chemistry.

Studies on interaction profiles indicate that (2-Ethyl-4,5-dimethylfuran-3-yl)methanol may interact with various biological targets. For instance, its derivatives have been evaluated for their interactions with enzymes involved in metabolic pathways. These interactions are crucial for understanding the compound's pharmacokinetics and potential therapeutic effects.

Several compounds share structural features with (2-Ethyl-4,5-dimethylfuran-3-yl)methanol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,5-DimethylfuranC8H10OC_8H_{10}OA simpler furan derivative used as a biofuel
2-Ethyl-4-hydroxy-5-methylfuran-3(2H)-oneC9H10O3C_9H_{10}O_3Contains a hydroxyl group enhancing reactivity
5-Ethyl-3,4-dimethylfuran-2(5H)-oneC8H12OC_8H_{12}OExhibits different biological properties
(2,5-Dimethylfuran-3-yl)methanolC7H10O2C_7H_{10}O_2A close structural analog with distinct properties

These compounds illustrate the diversity within furan chemistry while highlighting the unique aspects of (2-Ethyl-4,5-dimethylfuran-3-yl)methanol, particularly its potential applications in flavoring and pharmaceuticals.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

154.099379685 g/mol

Monoisotopic Mass

154.099379685 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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